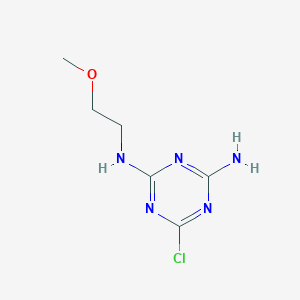
1-Chloro-2-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₇ClO₃. It is a derivative of anthraquinone, characterized by the presence of a chlorine atom and a hydroxyl group on the anthracene ring system. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-hydroxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the chlorination of 2-hydroxyanthracene-9,10-dione. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the anthracene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxyanthracene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Applications De Recherche Scientifique
1-Chloro-2-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-chloro-2-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
2-Hydroxyanthracene-9,10-dione: Lacks the chlorine atom, leading to different reactivity and properties.
1-Chloroanthracene-9,10-dione: Lacks the hydroxyl group, affecting its chemical behavior and applications.
1,2-Dihydroxyanthracene-9,10-dione: Contains an additional hydroxyl group, resulting in different chemical and biological activities.
Uniqueness: 1-Chloro-2-hydroxyanthracene-9,10-dione is unique due to the presence of both a chlorine atom and a hydroxyl group on the anthracene ring. This combination imparts distinct chemical reactivity and biological activities, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
6471-81-4 |
|---|---|
Formule moléculaire |
C14H7ClO3 |
Poids moléculaire |
258.65 g/mol |
Nom IUPAC |
1-chloro-2-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H |
Clé InChI |
AHOIPAPKEUPTON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)







![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)

